molecular formula C19H28N2O3S B276329 Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

カタログ番号 B276329
分子量: 364.5 g/mol
InChIキー: XTUUSADQGCCLSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

作用機序

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate targets several kinases involved in B-cell receptor signaling, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell lymphoma cell lines. In addition, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit B-cell receptor signaling and downstream pathways, such as NF-κB and AKT signaling. Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of B-cell receptor signaling and its favorable pharmacokinetic properties. However, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has some limitations, such as its relatively low yield and the need for further optimization of its pharmacological properties.

将来の方向性

There are several future directions for the development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds. One direction is the optimization of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's pharmacological properties, such as its potency, selectivity, and pharmacokinetics. Another direction is the evaluation of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the identification of biomarkers for patient selection and monitoring of treatment response will be important for the clinical development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds.
In conclusion, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds will be important for the treatment of B-cell malignancies.

合成法

The synthesis of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared from commercially available starting materials, and the coupling reaction is carried out using standard methods of organic synthesis. The yield of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is typically around 30-40%, and the purity is greater than 95%.

科学的研究の応用

Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potent inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has demonstrated promising efficacy and safety profiles in patients with relapsed/refractory chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

特性

分子式

C19H28N2O3S

分子量

364.5 g/mol

IUPAC名

ethyl 4-methyl-2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O3S/c1-3-24-19(23)17-16-13(2)8-7-9-14(16)25-18(17)20-15(22)12-21-10-5-4-6-11-21/h13H,3-12H2,1-2H3,(H,20,22)

InChIキー

XTUUSADQGCCLSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3

正規SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。